2-Methoxy-2-(3-bromophenyl)ethanamine
Description
2-Methoxy-2-(3-bromophenyl)ethanamine is a substituted phenethylamine derivative characterized by a methoxy group (-OCH₃) at the α-carbon of the ethanamine chain and a 3-bromophenyl substituent. This structure combines lipophilic (bromine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 |
InChI Key |
CNINIIWEUVZROX-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The methoxy and bromine substituents significantly alter properties like lipophilicity, solubility, and metabolic stability. Key comparisons include:
Table 1: Physicochemical Properties of Selected Compounds
*Calculated using ChemDraw and PubChem data.
Key Observations :
Pharmacological Activity
Serotonin Receptor Affinity
Structural analogs like 25X-NBOMe derivatives (e.g., 25B-NBOMe) are potent 5-HT₂A agonists due to their 2,5-dimethoxy-4-bromo substitution on the phenyl ring . In contrast, the target compound’s 3-bromo and α-methoxy groups may shift receptor selectivity or reduce potency. For example:
- 25B-NBOMe : EC₅₀ ~0.3 nM at 5-HT₂A .
- 24H-NBBr : Moderate 5-HT₂A affinity (Ki ~50 nM) due to bromine substitution on the benzyl group .
The absence of a 2,5-dimethoxy pattern in the target compound suggests weaker 5-HT₂A interaction but possible activity at other monoamine receptors.
Antimicrobial and Anticancer Potential
Compounds with 3-bromophenyl moieties (e.g., 2-(3-bromophenyl)-5-chloro-1H-indole) exhibit activity in cancer cell lines . While unconfirmed for the target compound, bromine’s electronegativity and methoxy’s electron-donating effects could modulate DNA intercalation or enzyme inhibition.
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